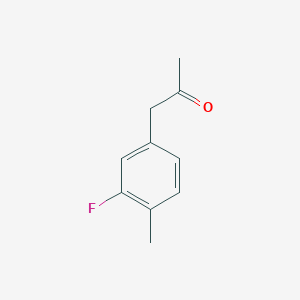

1-(3-Fluoro-4-methylphenyl)propan-2-one

Description

1-(3-Fluoro-4-methylphenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 3-fluoro-4-methylphenyl group. The presence of fluorine and methyl groups at the 3- and 4-positions, respectively, likely influences its electronic and steric properties, making it distinct from other arylpropan-2-one derivatives.

Properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-7-3-4-9(5-8(2)12)6-10(7)11/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQSPJHUPFCYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylphenyl)propan-2-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 3-fluoro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including precise temperature control, reagent concentration, and reaction time, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Scientific Research Applications

1-(3-Fluoro-4-methylphenyl)propan-2-one has several applications in various fields of research:

Medicinal Chemistry

This compound is utilized in the development of pharmaceuticals due to its ability to interact with biological targets. It is particularly noted for its potential as an anti-inflammatory and analgesic agent.

Organic Synthesis

As a versatile intermediate, it serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with enhanced properties.

Biological Studies

Research indicates that this compound may modulate enzyme activity, making it valuable in studies related to enzyme inhibitors and activators. It has shown promise in cancer research, where it can influence cell proliferation and apoptosis.

Anticancer Properties

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 5.00 | Induction of apoptosis |

| HepG2 (Liver) | 30.00 | Inhibition of cell proliferation |

| A549 (Lung) | 20.00 | Autophagy induction without apoptosis |

| NCI-H460 | 1.50 | Inhibition of VEGF-induced proliferation |

These results suggest that the compound may serve as a potent inhibitor of tumor growth through mechanisms such as apoptosis and autophagy induction.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting D-amino acid oxidase (DAO), which protects cells from oxidative stress induced by D-serine. This inhibition is significant for therapeutic applications in inflammatory diseases.

Antioxidant Activity

It also possesses antioxidant capabilities, effectively scavenging free radicals and reducing oxidative stress within biological systems, contributing to cellular protection.

Case Studies

Several case studies highlight the practical applications and synthesis of derivatives of this compound:

- Synthesis of Derivatives : A study focused on synthesizing various derivatives of this compound to evaluate their biological activities against different cancer cell lines. Modifications on the phenyl ring significantly enhanced anticancer activity.

- Mechanistic Studies : Research investigating the mechanism of action revealed that the compound's interaction with specific molecular targets could lead to potential therapeutic strategies for cancer treatment.

- Comparative Analysis : A comparative study with structurally similar compounds demonstrated unique bioactivity profiles, emphasizing the importance of fluorine substitution in enhancing pharmacological effects.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in altered metabolic pathways and biological effects, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares key structural features and substituent effects of 1-(3-Fluoro-4-methylphenyl)propan-2-one with related compounds:

Physicochemical Properties

- Boiling Points : Predicted boiling points for fluorinated analogs (e.g., 1-(4-Fluoro-3-methoxyphenyl)propan-2-one) range between 260.8±25.0 °C, influenced by substituent polarity and molecular weight .

- Density: Fluorinated compounds exhibit higher densities (~1.2 g/cm³) compared to non-fluorinated analogs due to increased molecular packing .

Biological Activity

1-(3-Fluoro-4-methylphenyl)propan-2-one, also known as 3-fluoro-4-methylacetophenone, is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the presence of a fluorine atom and a methyl group on the aromatic ring, contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.

The molecular formula of this compound is , with a molecular weight of approximately 168.19 g/mol. The compound features a carbonyl group (ketone), which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The fluorine atom enhances lipophilicity and may influence the compound's binding affinity to proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation: It may act on neurotransmitter receptors, influencing neurological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.

- Neuroprotective Effects: Preliminary research suggests that it may offer neuroprotective benefits, possibly through modulation of glutamate receptors.

- Analgesic Properties: There are indications that the compound may exhibit analgesic effects, making it a candidate for pain management therapies.

Antimicrobial Activity

A study published in evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested for its ability to inhibit glutamate-induced calcium ion uptake in rat brain synaptosomes. The findings suggested that it could effectively reduce calcium influx, which is critical in preventing excitotoxicity associated with neurodegenerative diseases .

Analgesic Properties

Research highlighted in explored the analgesic potential of this compound using animal models. The compound demonstrated dose-dependent analgesic effects comparable to standard analgesics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.